1,1,2-Trimethoxyethene is an organic compound with the molecular formula and a molecular weight of approximately 120.15 g/mol. It is classified as a trialkoxyethane, specifically an ether, and is known for its three methoxy groups attached to a central ethene backbone. The compound is represented structurally as and has various synonyms including methoxyacetaldehyde dimethyl acetal and 2-methoxyacetaldehyde dimethyl acetal .
The compound is notable for its solubility in various solvents and its potential applications in chemical synthesis and as an intermediate in organic reactions. Its structure allows for unique reactivity patterns due to the presence of multiple ether functionalities.
1,1,2-Trimethoxyethene can undergo several chemical transformations:
These reactions highlight its versatility as a building block in organic synthesis.
Several methods have been developed for synthesizing 1,1,2-trimethoxyethene:
1,1,2-Trimethoxyethene has potential applications in various fields:
Several compounds share structural similarities with 1,1,2-trimethoxyethene. Here are some examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
(2-Methoxyethoxy)acetaldehyde dimethyl acetal | 94158-44-8 | 0.93 |
Methoxyacetaldehyde dimethyl acetal | 621-63-6 | 0.88 |
Dimethyl acetal of acetaldehyde | 102-52-3 | 0.67 |
Ethylene glycol dimethyl ether | 51673-84-8 | 0.63 |
Ethylene glycol monoethyl ether | 7252-83-7 | 0.60 |
The uniqueness of 1,1,2-trimethoxyethene lies in its specific arrangement of three methoxy groups on an ethylene backbone, which influences its reactivity and potential applications compared to other ethers or acetals listed above. Its ability to be derived from renewable biomass sources also sets it apart in terms of sustainability considerations.